2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazolyl-pyridine moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets through hydrogen bonds and π-π interactions . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might affect multiple biochemical pathways.
Result of Action
The compound has shown significant antifungal activity against certain fungi in vitro . For instance, it has demonstrated good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This result is 21 times that of fluxapyroxad (12.45 mg/L) and close to the commercial fungicide prochloraz (EC50 = 0.36 mg/L) .
Action Environment
It’s worth noting that the compound has shown good protective fungicidal activity in vivo , suggesting that it might be stable and effective in the natural environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrazolyl-pyridine moiety is then attached through a series of coupling reactions.
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions, often using reagents like thionyl chloride and fluorinating agents.
Coupling Reactions: The final step involves coupling the benzamide core with the pyrazolyl-pyridine moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, phosphine ligands, bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-(pyrazol-5-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
What sets 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide apart is the combination of the pyrazolyl-pyridine moiety with the benzamide core, which enhances its binding affinity and specificity towards certain biological targets. This unique structure provides it with distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-3-2-13(19)7-15(14)18/h2-8,10H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHGNHVWJGJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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